molecular formula C11H12N2OS B2634966 N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide CAS No. 1252542-43-0

N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide

Cat. No.: B2634966
CAS No.: 1252542-43-0
M. Wt: 220.29
InChI Key: VAMQSHXZAINMFL-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a cyanomethyl group, a cyclopropyl group, and a carboxamide group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with cyanomethyl cyclopropylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Another approach involves the use of a multi-component reaction, where 5-methylthiophene-2-carboxylic acid, cyanomethyl bromide, and cyclopropylamine are reacted together in the presence of a base such as triethylamine. This method allows for the simultaneous formation of the cyanomethyl and amide groups in a single step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Various nucleophiles (amines, alcohols), base (triethylamine), solvents (dichloromethane, ethanol).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, the compound’s structural features, such as the cyanomethyl and cyclopropyl groups, contribute to its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxylate: Similar structure but with an ester group instead of an amide group.

    N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

    N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-amine: Lacks the carboxamide group, replaced by an amine group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-2-5-10(15-8)11(14)13(7-6-12)9-3-4-9/h2,5,9H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMQSHXZAINMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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